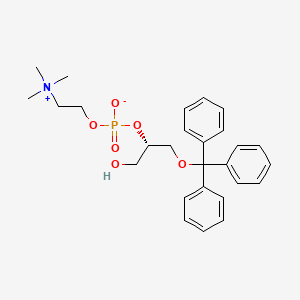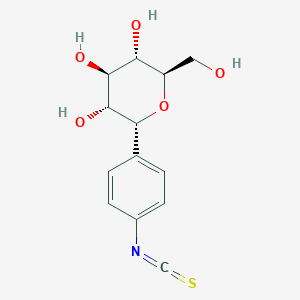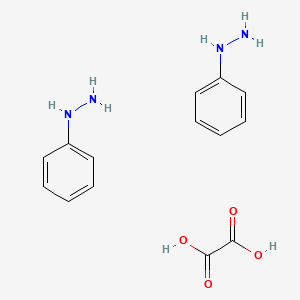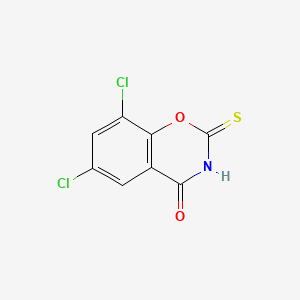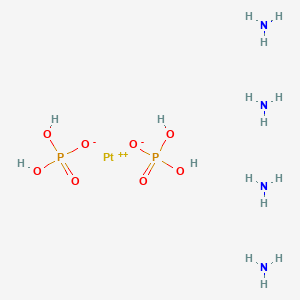![molecular formula C26H35N5O2 B13832912 9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Didehydro Cabergoline: is a derivative of cabergoline, a well-known dopamine receptor agonist. This compound is primarily used in scientific research and is known for its structural similarity to cabergoline, which is used in the treatment of hyperprolactinemic disorders and Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Didehydro Cabergoline typically involves the use of ergocryptine as a starting material. The process includes several steps, such as oxidation and amide formation. One of the methods involves the use of activated dimethyl sulfoxide (DMSO) and a Pinnick oxidation sequence to achieve the desired compound .
Industrial Production Methods: Industrial production of 9,10-Didehydro Cabergoline follows a similar synthetic route but on a larger scale. The process involves the use of palladium on carbon as a catalyst in N,N-dimethylformamide (DMF) for hydrogenation reactions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Didehydro Cabergoline undergoes various chemical reactions, including:
Oxidation: Using reagents like activated DMSO.
Reduction: Typically involves hydrogenation using palladium on carbon.
Common Reagents and Conditions:
Oxidation: Activated DMSO and Pinnick oxidation sequence.
Reduction: Palladium on carbon in DMF.
Substitution: Various alkylating agents and solvents like tetrahydrofuran (THF) and DMF.
Major Products Formed: The major products formed from these reactions include various derivatives of 9,10-Didehydro Cabergoline, which are used as intermediates in the synthesis of other pharmacologically active compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 9,10-Didehydro Cabergoline is used as a reference standard in analytical chemistry to study the impurity profile of cabergoline. It helps in the development of new synthetic routes and the optimization of existing ones .
Biology: In biological research, this compound is used to study the interaction of dopamine receptor agonists with various receptors in the brain. It helps in understanding the pharmacodynamics and pharmacokinetics of related compounds .
Medicine: Although not used directly in medicine, 9,10-Didehydro Cabergoline serves as a precursor in the synthesis of cabergoline, which is used to treat hyperprolactinemic disorders and Parkinson’s disease .
Industry: In the pharmaceutical industry, this compound is used in the quality control of cabergoline production. It helps in ensuring the purity and efficacy of the final product .
Wirkmechanismus
9,10-Didehydro Cabergoline exerts its effects by acting as a dopamine receptor agonist. It primarily targets the dopamine D2 receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of prolactin secretion from the pituitary gland .
Vergleich Mit ähnlichen Verbindungen
Cabergoline: A potent dopamine receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson’s disease.
Uniqueness: 9,10-Didehydro Cabergoline is unique due to its specific structural modifications, which make it a valuable compound in research. Its ability to serve as a reference standard and its role in the synthesis of cabergoline highlight its importance in both scientific and industrial applications .
Eigenschaften
Molekularformel |
C26H35N5O2 |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,19,23,28H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t19-,23-/m1/s1 |
InChI-Schlüssel |
QSDBNKLYDMLOES-AUSIDOKSSA-N |
Isomerische SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
Kanonische SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


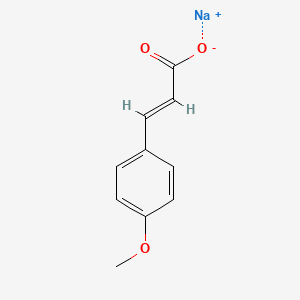

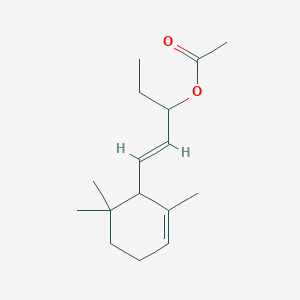
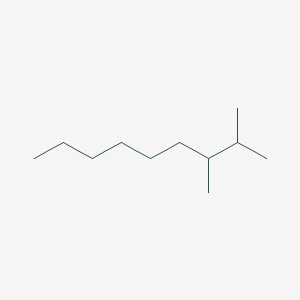
![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
